This compound can be classified as:
The synthesis of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine can be achieved through several methods. One notable synthetic route involves the following steps:
Key parameters include:
The molecular structure of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine can be described as follows:
The compound exhibits chirality due to its tetrahedral carbon centers, which may influence its biological activity.
6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties.
The mechanism of action for compounds like 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine is often linked to their interactions with neurotransmitter systems in the brain:
The physical and chemical properties of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine include:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be utilized to confirm the structure and purity of the synthesized compound .
6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine has several scientific applications:
Research continues into optimizing its synthesis and exploring its full pharmacological potential .
This comprehensive analysis underscores the importance of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine within medicinal chemistry and its potential therapeutic applications.
Systematic Nomenclature:
Structural Characteristics:The compound features a partially saturated isoquinoline core with three critical modifications:
Computational Descriptors:
Table 1: Structural Identifiers of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine
Identifier | Value |
---|---|
CAS Registry Number | 1116230-89-7 |
SMILES | NC1=CC2=C(C=C1OC)CCN(C)C2 |
InChI Key | XRHYBSPANQDMJG-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC2CCN(C)CC=2C=C1N |
Molecular Formula | C₁₁H₁₆N₂O |
Molecular Weight | 192.26 g/mol |
Tetrahydroisoquinolines emerged as neuropharmacological scaffolds following the serendipitous discovery of endogenous THIQ derivatives in Parkinsonian brains. Early research focused on their potential as neurotoxins, but paradigm shifts occurred when select synthetic analogs demonstrated neuroprotective properties:
Recent reviews highlight THIQs as "multifunctional agents" capable of concurrently modulating amyloid-β aggregation, oxidative stress, and mitochondrial dysfunction—a triad central to Alzheimer’s pathology [3] [5].
Endogenous and synthetic THIQs exhibit divergent neurobiological profiles, underscoring the strategic value of targeted chemical modifications:
Table 2: Endogenous vs. Synthetic THIQ Derivatives
Property | Endogenous THIQs (e.g., 6-Methoxy-1,2,3,4-THIQ [4]) | Synthetic THIQs (e.g., 6-Methoxy-2-methyl-1,2,3,4-THIQ-7-amine [7] [9]) |
---|---|---|
Structural Features | Unsubstituted or minimally substituted (e.g., lacking C2 methylation) | Engineered modifications (N2-methyl, C7-amine) |
Bioactivity Profile | Often neurotoxic at physiological concentrations (e.g., inhibition of complex I) | Neuroprotective via antioxidative/anti-inflammatory mechanisms |
Blood-Brain Barrier (BBB) Penetration | Variable; uncharged species show moderate permeability | Enhanced by N-methylation (↑ lipophilicity, LogP ~1.27) |
Therapeutic Utility | Limited by toxicity and poor selectivity | High potential for Alzheimer’s therapeutics via multi-target engagement |
Example Derivatives | Norlaudanosoline, Salsolinol | Dauricine, Jatrorrhizine, 6-Methoxy-2-methyl-1,2,3,4-THIQ-7-amine |
Key Structural-Bioactivity Relationships:
Recent preclinical studies emphasize that synthetic THIQs with C7-amine and N2-methyl groups exhibit up to 10-fold greater neuroprotective efficacy than endogenous counterparts in models of Aβ-induced toxicity [3].
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: